molecular formula C9H8Br2O2 B1265766 2,4-Dibromophenyl glycidyl ether CAS No. 20217-01-0

2,4-Dibromophenyl glycidyl ether

Cat. No. B1265766
CAS RN: 20217-01-0
M. Wt: 307.97 g/mol
InChI Key: NFWLWLQSZIJYFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of glycidyl ethers typically involves the reaction of phenols with epichlorohydrin, under the influence of a base or a catalyst. For instance, 4,4'-biphenyl diglycidyl ether is synthesized from 4,4'-biphenol and epichlorohydrin through a two-step method, showcasing the adaptability of glycidyl ether synthesis to include various phenolic precursors and achieve specific molecular configurations (Zhang Peng-yun, 2011).

Molecular Structure Analysis

Glycidyl ethers' molecular structures are characterized by the presence of an epoxide group, which is reactive and forms the basis for further chemical modifications. The structural analysis often involves spectroscopic techniques like FT-IR and NMR, providing insights into their complex molecular architecture and facilitating the development of materials with desired properties.

Chemical Reactions and Properties

Chemical reactions involving glycidyl ethers encompass a range of modifications and polymerizations. For example, the epoxide group in glycidyl ethers can undergo ring-opening reactions catalyzed by acids or bases, leading to the formation of various functionalized polymers. These reactions are foundational for the synthesis of materials with specific chemical and physical properties, such as epoxy resins (L. Lee, J. W. Pankey, J. P. Heeschen, 1965).

Physical Properties Analysis

The physical properties of glycidyl ethers, including their melting points, glass transition temperatures, and molecular weights, are crucial for determining their suitability for various applications. These properties are influenced by the molecular structure of the glycidyl ether, such as the length of the alkyl chain and the presence of functional groups.

Chemical Properties Analysis

Glycidyl ethers exhibit a range of chemical properties, including reactivity with amines, alcohols, and acids, which are leveraged in the synthesis of polymers and other materials. The presence of the epoxide group makes them versatile reactants for producing a wide array of chemical products. Their chemical behavior under different conditions can be precisely controlled, enabling the design of materials with targeted functionalities.

References (Sources)

  • Zhang Peng-yun. (2011). Synthesis and characterization of 4,4'-biphenyl diglycidyl ether. Thermosetting Resin. Consensus.
  • L. Lee, J. W. Pankey, J. P. Heeschen. (1965). Epoxide–alcohol reaction catalyzed by boron trifluoride. Part I. Phenyl glycidyl ether–alcohol reaction in dioxane. Journal of Polymer Science Part A. Consensus.

Scientific Research Applications

Synthesis and Polymerization

McLeod and Tsarevsky (2016) explored the synthesis of 4-Vinylphenyl glycidyl ether (4VPGE), a related compound to 2,4-Dibromophenyl glycidyl ether. They achieved controlled polymerization using reversible addition-fragmentation chain-transfer (RAFT) polymerization. This approach facilitated the production of well-defined block copolymers, indicating potential applications in polymer science and materials engineering (McLeod & Tsarevsky, 2016).

Suzuki Arylation for Modular Synthesis

Cattoën and Pericàs (2007) conducted Suzuki arylation on enantiomerically pure epoxides, including 2,4-Dibromophenyl glycidyl ether analogs. This method allowed for the formation of modular arylglycidyl ethers not readily available through direct epoxidation. The resulting products, enantiopure beta-amino alcohols, offer pathways to complex bisoxazolines, underlining the compound's utility in organic synthesis and pharmaceutical applications (Cattoën & Pericàs, 2007).

Copolymerization for Nanoparticle Coatings

Royappa and McDaniel (2005) investigated copolymers of glycidol with phenyl-containing comonomers, including glycidyl ethers similar to 2,4-Dibromophenyl glycidyl ether. Their research focused on potential applications as nanoparticle coatings, highlighting the compound's significance in material science and nanotechnology (Royappa & McDaniel, 2005).

Epoxy Resin Systems

A study by Ipcs (1999) detailed the use of glycidyl ethers, including phenyl glycidyl ether, in epoxy resin systems. These resins are essential in a wide array of applications, such as protective coatings, reinforced plastics, and adhesives. This broad applicability underscores the importance of 2,4-Dibromophenyl glycidyl ether in industrial and construction materials (Ipcs, 1999).

Future Directions

The future directions of 2,4-Dibromophenyl glycidyl ether are not explicitly detailed in the search results. However, given its use in biomedical research and as an intermediate in organic synthesis12, it’s likely that future research will continue to explore its potential applications in these areas.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-[(2,4-dibromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWLWLQSZIJYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864926
Record name 2,4-Dibromophenyl glycidyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromophenyl glycidyl ether

CAS RN

20217-01-0
Record name 2-[(2,4-Dibromophenoxy)methyl]oxirane
Source CAS Common Chemistry
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Record name 2,4-Dibromophenyl glycidyl ether
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Record name Oxirane, 2-[(2,4-dibromophenoxy)methyl]-
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Record name 2,4-Dibromophenyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2,4-dibromophenoxy)methyl]oxirane
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Record name 2,4-DIBROMOPHENYL GLYCIDYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Verma, G Kumar, A Ansari, RI Kureshy… - Sustainable Energy & …, 2017 - pubs.rsc.org
A nitrogen-rich cyanuric–urea polymer (CUP) was synthesized in a single step under solvent free conditions. The catalyst was characterized by microanalysis, FT-IR, XRD, 13C/15N CP-…
Number of citations: 50 pubs.rsc.org
U Patel, P Patel, B Parmar, A Dadhania… - Crystal Growth & …, 2021 - ACS Publications
Coordination polymers (CPs)/metal–organic frameworks (MOFs) are promising catalytic materials for selective carbon capture and utilization (CCU) as a C1 feedstock for the synthesis …
Number of citations: 32 pubs.acs.org
Y Ge, G Cheng, H Ke - Journal of CO2 Utilization, 2022 - Elsevier
Triethanolamine borate (TEOAB) possessing Lewis pair is an environmentally friendly, nontoxic, cheap and water-soluble catalyst for the cycloaddition of CO 2 with epoxides under …
Number of citations: 10 www.sciencedirect.com
B Parmar, P Patel, RI Kureshy… - … –A European Journal, 2018 - Wiley Online Library
Two‐dimensional Zn II /Cd II ‐based dual ligand metal–organic frameworks (MOFs) {[M(CHDC)(L)]⋅H 2 O} n involving 4‐pyridyl carboxaldehyde isonicotinoylhydrazone (L) in …
B Parmar, P Patel, RS Pillai, RI Kureshy… - Journal of Materials …, 2019 - pubs.rsc.org
Efficient catalytic conversion of terminal/internal epoxides to cyclic carbonates by porous Co( ii ) MOF under ambient conditions: structure–property ... - Journal of Materials Chemistry A (…
Number of citations: 84 pubs.rsc.org
P Patel, B Parmar, RS Pillai, A Ansari… - Applied Catalysis A …, 2020 - Elsevier
Dual ligand 3D MOF {[Co(BDC)(L)]·2H 2 O.xG} n (CoMOF-2; G = guest) was synthesized via simple room temperature stirring method. Bulk Phase purity of CoMOF-2 was assessed by …
Number of citations: 41 www.sciencedirect.com
B Parmar, P Patel, GR Bhadu… - European Journal of …, 2022 - Wiley Online Library
Two isostructural MOFs {[Cd(BDC)(L)] ⋅ CH 3 OH} n (1) and {[Cd(NH 2 ‐BDC)(L)] ⋅ CH 3 OH} n (1‐NH 2 ) involving Cd metal center and different dicarboxylate ligands (1,4‐…

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